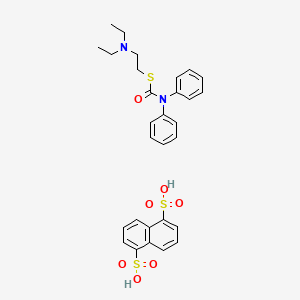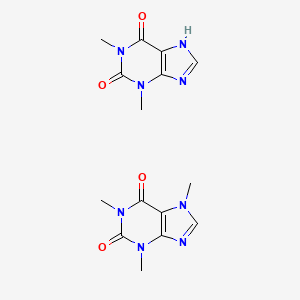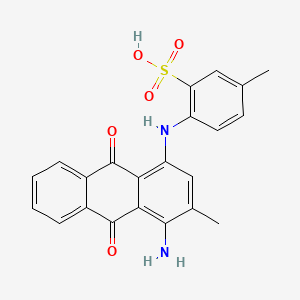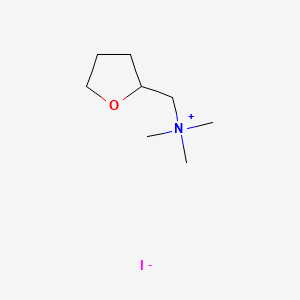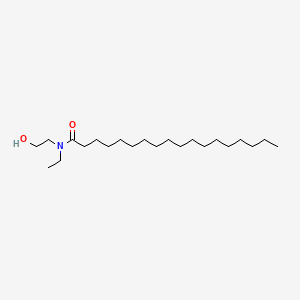
N-Ethyl-N-(2-hydroxyethyl)stearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-n-(2-hydroxyethyl)octadecanamide is a synthetic compound with the molecular formula C22H45NO2. It is also known by various other names such as Clindrol 200-MS, Comperlan HS, and Stearamide MEA . This compound is characterized by its long hydrocarbon chain and the presence of both an amide and a hydroxyl group, making it a versatile molecule in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-ethyl-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with ethanolamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Stearic Acid Amide: Stearic acid reacts with ethanolamine to form N-(2-hydroxyethyl)stearamide.
Ethylation: The N-(2-hydroxyethyl)stearamide is then reacted with ethylamine to form n-ethyl-n-(2-hydroxyethyl)octadecanamide.
Industrial Production Methods
In industrial settings, the production of n-ethyl-n-(2-hydroxyethyl)octadecanamide is typically carried out in large reactors where the reactants are mixed and heated under specific conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through processes such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
Oxidation: Formation of n-ethyl-n-(2-oxoethyl)octadecanamide.
Reduction: Formation of n-ethyl-n-(2-aminoethyl)octadecanamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of n-ethyl-n-(2-hydroxyethyl)octadecanamide involves its interaction with cell membranes and various molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with lipid bilayers, potentially stabilizing cell membranes. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)stearamide: Lacks the ethyl group, making it less hydrophobic.
Stearamide MEA: Similar structure but different functional groups.
N-Stearoylethanolamine: Contains a similar amide linkage but different substituents.
Uniqueness
N-ethyl-n-(2-hydroxyethyl)octadecanamide is unique due to its specific combination of an ethyl group and a hydroxyl group attached to the amide linkage. This unique structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and emulsifying ability, making it particularly useful in various industrial and research applications .
Properties
CAS No. |
24731-31-5 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(4-2)20-21-24/h24H,3-21H2,1-2H3 |
InChI Key |
AMPMLHRGDKAIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


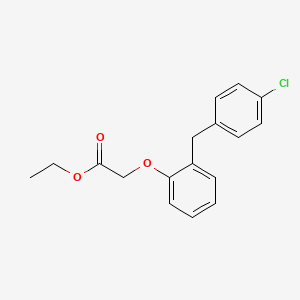
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
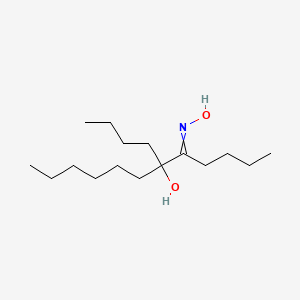


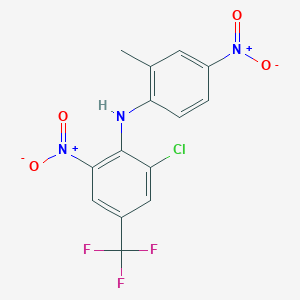
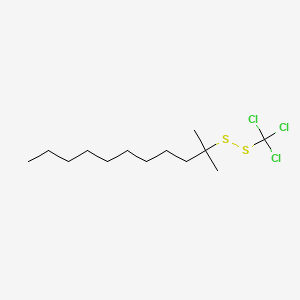
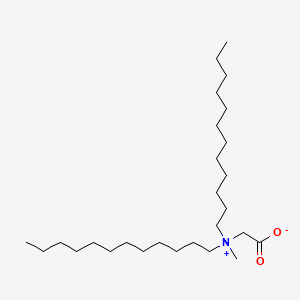
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
